REACTION_CXSMILES
|
[C:1]1([Li])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:12][C:13]1[CH:26]=[CH:25][C:24]2[C:23](=O)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Br:28])[CH:21]=3)[C:16](=O)[C:15]=2[CH:14]=1>CCOCC.CC(O)=O>[Br:12][C:13]1[CH:26]=[CH:25][C:24]2[C:15](=[C:16]([C:9]3[C:10]4[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=4)[CH:6]=[CH:7][CH:8]=3)[C:17]3[C:22]([C:23]=2[C:1]2[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][CH:2]=2)=[CH:21][C:20]([Br:28])=[CH:19][CH:18]=3)[CH:14]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)Br)=O
|
Name
|
NaH2PO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 130° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting solution was gradually added dropwise to a solution
|
Type
|
CUSTOM
|
Details
|
This reaction was carried out on a dry ice bath
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
CUSTOM
|
Details
|
obtaining an intermediate product
|
Type
|
FILTRATION
|
Details
|
The obtained intermediate product was filtered
|
Type
|
CUSTOM
|
Details
|
obtaining white solids
|
Type
|
CUSTOM
|
Details
|
The white solids thus obtained
|
Type
|
FILTRATION
|
Details
|
the reaction material was filtered with addition of water
|
Type
|
CUSTOM
|
Details
|
The filtrate was recrystallized from MC and MeOH
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C3=CC=C(C=C3C(=C2C=C1)C1=CC=CC2=CC=CC=C12)Br)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |